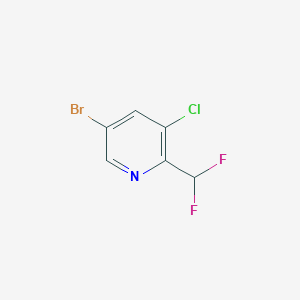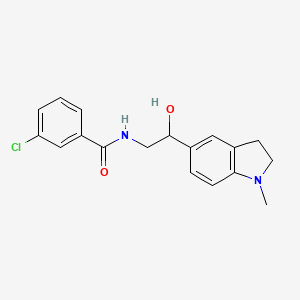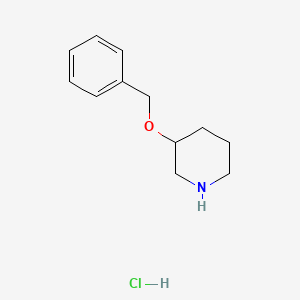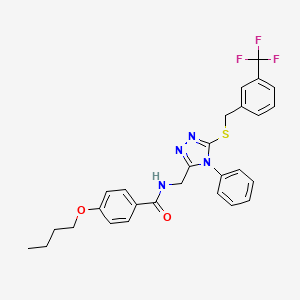![molecular formula C23H23N5O3 B2379629 4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893954-37-5](/img/no-structure.png)
4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole and its derivatives are important compounds from the heterocyclic class with a wide range of bioactivity . These imidazole compounds containing two nitrogen atoms in the five-membered aromatic ring are structures with high pharmaceutical activity, showing good tissue penetration and permeability .Molecular Structure Analysis
The imidazole ring system, which is included in many synthetic drug molecules such as metrodinazole, nitrazoimidazole, exhibits various pharmacological activities and has a wide range of uses in medicinal chemistry .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Characterization
Imidazole derivatives, including structures similar to 4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, have been a focal point in chemical research due to their diverse applications. They are often synthesized and characterized for their unique properties and potential uses. For instance, glycolurils, analogues of imidazole derivatives, have been extensively studied and utilized in various scientific and technological fields due to their pharmacological properties and usage as building blocks in supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).
Structural Studies and Supramolecular Chemistry
Imidazole-based compounds have also been structurally characterized, revealing their potential in forming strong intramolecular and intermolecular hydrogen bonds, which are crucial in supramolecular chemistry. The bisphenol 1 and its methanol solvate, for instance, exhibit extensive hydrogen-bonded structures, highlighting the significance of these compounds in forming complex molecular architectures (Nath & Baruah, 2012).
Antimicrobial and Biological Activities
Derivatives of imidazole-isoindoline-1,3-dione have been synthesized and screened for their biological activities against various strains of bacteria and fungi, indicating their potential in antimicrobial applications (Sankhe & Chindarkar, 2021). Additionally, other imidazole derivatives have demonstrated inhibitory activities against different receptors, suggesting their relevance in the field of medicinal chemistry (Mary et al., 2020).
Chemical Sensing and Environmental Applications
Imidazole derivatives have also been utilized as chemosensors. For instance, an imidazole derivative was synthesized and tested as an amine sensor, showing fast response and color change, indicating its potential in environmental monitoring and analysis (Afandi, Purwono, & Haryadi, 2020).
Mechanism of Action
Future Directions
The fact that the imidazole core has a wide range of chemical and biological activities in different heterocyclic compounds has made it a promising structure in drug discovery . This review aims to give general information about some studies on the antibacterial activities of various imidazole and its derivatives .
properties
CAS RN |
893954-37-5 |
|---|---|
Product Name |
4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Molecular Formula |
C23H23N5O3 |
Molecular Weight |
417.469 |
IUPAC Name |
4-methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H23N5O3/c1-3-13-28-21(29)19-20(25(2)23(28)30)24-22-26(14-15-27(19)22)16-9-11-18(12-10-16)31-17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3 |
InChI Key |
PZWJUZAYJDSYJK-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



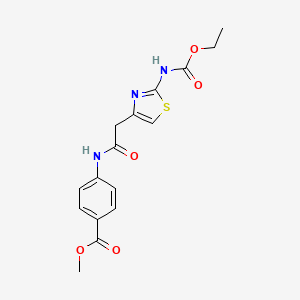
![Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate](/img/structure/B2379547.png)
![N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2379549.png)

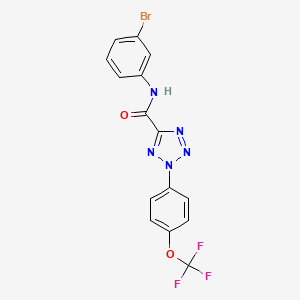
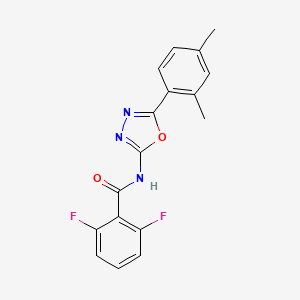
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B2379557.png)
![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)
![(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2379561.png)
